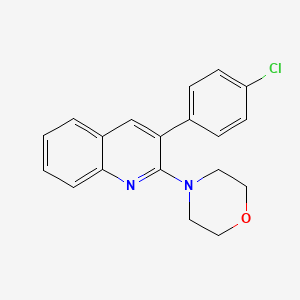

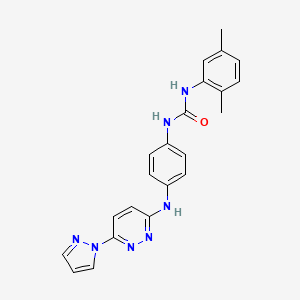

![molecular formula C23H25N3O4 B2773630 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-59-7](/img/structure/B2773630.png)

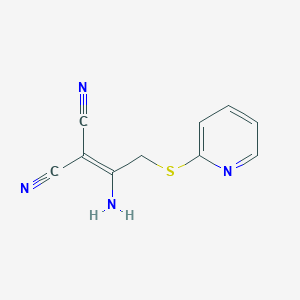

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with ethoxy groups at the 3rd and 4th positions, and a benzamide group at the N-position. The benzamide group would further be substituted with a 6-ethoxypyridazin-3-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and reagents present. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación

Antiplasmodial Activity

The search for new antimalarial agents has led to the exploration of N-acylated furazan-3-amines, with a focus on benzamide derivatives showing promise against Plasmodium falciparum strains. The structural modification, particularly the acyl moiety in benzamides, significantly impacts their antiplasmodial activity and cytotoxicity. Notably, specific benzamide derivatives demonstrated high activity against chloroquine-sensitive and multiresistant strains of P. falciparum, highlighting their potential as antimalarial candidates. These findings are supported by a study that evaluated the physicochemical properties and permeability of these compounds, revealing their improved activity and bioavailability compared to established antimalarial benchmarks (Hermann et al., 2021).

Antimicrobial Activity

Research into new antimicrobial agents has identified various benzamide derivatives with significant activity. A study on substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives, synthesized as antimicrobial agents, demonstrated their effectiveness against multiple microbial strains. These compounds offer a promising foundation for developing novel antimicrobials with broad-spectrum activity (Fayed et al., 2014).

Anticancer Activity

The exploration of benzamide derivatives for anticancer applications has uncovered compounds with notable efficacy against various cancer cell lines. Among these, specific benzamide-based molecules have shown higher anticancer activities than reference drugs, indicating their potential in cancer treatment strategies. This advancement in anticancer drug design is pivotal for developing more effective and targeted therapies (Ravinaik et al., 2021).

Neuroleptic Activity

In the realm of neuropharmacology, benzamide derivatives have been synthesized and evaluated for their potential as neuroleptic agents. Studies focusing on the structure-activity relationships of these compounds have identified promising candidates for treating psychosis, with certain derivatives exhibiting potent inhibitory effects on apomorphine-induced stereotypy in rats. This research highlights the therapeutic potential of benzamide derivatives in managing psychiatric disorders, offering insights into their mechanism of action and optimizing their neuroleptic properties (Iwanami et al., 1981).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTPLINFDXTSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

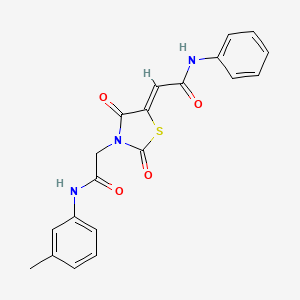

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)

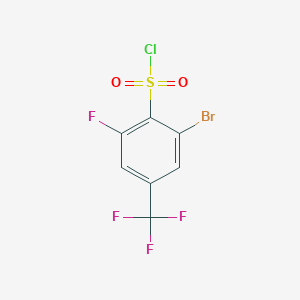

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)

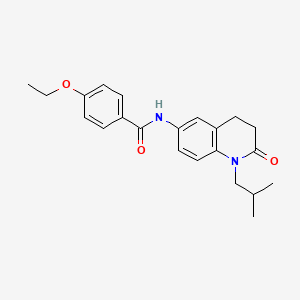

![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2773563.png)